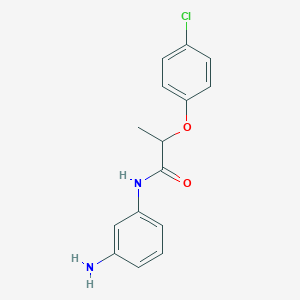

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-chlorophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJQUPSWDTUELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Laboratory Synthesis

Step 1: Formation of 4-chlorophenoxy intermediate

The synthesis begins with the reaction of 4-chlorophenol with a suitable alkylating agent to introduce the propanoyl moiety. This often involves the use of 2-bromo-1-phenylpropan-1-one or related derivatives under basic conditions to form the 2-(4-chlorophenoxy)propanamide intermediate.Step 2: Introduction of the 3-nitrophenyl group

3-Nitroaniline is reacted with the intermediate to form a nitro-substituted amide. This step typically requires coupling agents or activation of the carboxylic acid derivative to facilitate amide bond formation.Step 3: Reduction of the nitro group to an amine

The nitro group on the phenyl ring is reduced to an amino group using catalytic hydrogenation (e.g., palladium on carbon catalyst under hydrogen atmosphere) or chemical reducing agents such as iron powder in acidic medium or tin(II) chloride.Step 4: Purification

The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Reaction Conditions

| Step | Reaction Type | Reagents/Catalysts | Solvents | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | Alkylation/Etherification | 2-bromo-1-phenylpropan-1-one, base (e.g., K2CO3) | Ethanol, Methanol | 50–80 °C | Base facilitates nucleophilic substitution |

| 2 | Amidation | Coupling agents (e.g., EDC, DCC) or acid chlorides | Dichloromethane, DMF | Room temp to 40 °C | Activation of carboxyl group needed |

| 3 | Reduction | Pd/C with H2 or Fe/acid | Ethanol, Acetic acid | Room temp to reflux | Catalytic hydrogenation preferred for selectivity |

| 4 | Purification | Recrystallization, chromatography | Various | Ambient | Ensures removal of impurities |

Industrial Production Methods

In industrial settings, the synthesis is scaled up with optimization for yield, purity, and cost-effectiveness. Key features include:

- Continuous flow reactors to improve reaction control, heat transfer, and safety during exothermic steps such as reduction.

- Automated systems for reagent addition and monitoring to maintain consistent reaction conditions.

- Optimization of solvent use to reduce waste and improve environmental footprint.

- Advanced purification techniques such as crystallization under controlled conditions and preparative chromatography to ensure pharmaceutical-grade purity.

Industrial processes also focus on minimizing by-products and maximizing atom economy, often employing greener reagents and catalysts.

Research Findings and Analytical Data

Reaction Efficiency and Yields

- Laboratory syntheses report overall yields ranging from 60% to 85%, depending on the purity of starting materials and efficiency of reduction steps.

- Catalytic hydrogenation using palladium on carbon typically achieves >90% conversion of nitro to amino groups with minimal side reactions.

Characterization Techniques

- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the presence of amide protons, aromatic protons, and substitution patterns.

- Mass Spectrometry: Confirms molecular weight consistent with this compound.

- Infrared Spectroscopy (IR): Shows characteristic amide carbonyl stretch (~1650 cm⁻¹) and N-H bending vibrations.

- Elemental Analysis: Confirms the expected C, H, N, and Cl content.

Summary Table of Preparation Methods

| Preparation Aspect | Description |

|---|---|

| Starting Materials | 3-Nitroaniline, 4-chlorophenol, 2-bromo-1-phenylpropan-1-one |

| Key Reactions | Nucleophilic substitution, amidation, catalytic reduction |

| Catalysts | Palladium on carbon (Pd/C), bases like K2CO3 |

| Solvents | Ethanol, methanol, dichloromethane, DMF |

| Reaction Conditions | Mild heating (50–80 °C), hydrogen atmosphere for reduction |

| Purification Techniques | Recrystallization, chromatography |

| Industrial Scale Features | Continuous flow reactors, automated control, optimized solvent use, advanced purification |

| Typical Yields | 60–85% overall yield |

| Analytical Confirmation | NMR, MS, IR, elemental analysis |

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso, nitro, and amino derivatives, as well as substituted phenoxy compounds.

Scientific Research Applications

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenoxy group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzymatic activity. The overall effect depends on the specific biological pathway and target involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Chlorophenoxy Derivatives

N-[3,4-(Methylenedioxy)benzyl]-2-(4-chlorophenoxy)propanamide (12b) Structure: Similar backbone but replaces the 3-aminophenyl group with a 3,4-methylenedioxybenzyl moiety. Synthesis: Prepared via coupling 2-(4-chlorophenoxy)propanoic acid with 3,4-methylenedioxybenzylamine (73% yield) . Key Data: NMR shows distinct aromatic proton signals (δ 6.61–7.26 ppm) and a characteristic methylenedioxy singlet (δ 5.94 ppm).

2-(4-Chlorophenoxy)-N′-[(E)-(2-hydroxyphenyl)methylene]propanehydrazide Structure: Replaces the amide group with a hydrazide and introduces a hydroxyl-substituted benzylidene moiety.

Aminophenyl Derivatives

N-(3-Amino-4-chlorophenyl)-2-(2-methylphenoxy)propanamide Structure: Differs in the substitution pattern (4-chloro-3-aminophenyl and 2-methylphenoxy groups). Properties: The methyl group on the phenoxy ring may increase lipophilicity compared to the parent compound .

N-(3-Amino-4-chlorophenyl)-2-(benzyloxy)propanamide Structure: Substitutes 4-chlorophenoxy with benzyloxy, enhancing aromatic π-π stacking interactions .

Propanamide Backbone Modifications

N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Uses a 4-isobutylphenyl group (ibuprofen analog) instead of chlorophenoxy. Synthesis: Schotten-Baumann reaction between 2-(3-chlorophenyl)ethan-1-amine and ibuprofen-derived acyl chloride (high yield) .

(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

Functional Group Replacements

N-(2-((4-Chlorophenyl)thio)ethyl)-2-methyl-2-((4-(trifluoromethyl)phenyl)sulfonyl)propanamide (19) Structure: Replaces phenoxy with sulfonyl and thioether groups. Activity: Exhibits antichlamydial properties (HPLC purity: 99.2%) . Key Data: ESIMS m/z 503.1 [M+H]⁺; distinct ¹H NMR signals for trifluoromethyl (δ 7.78 ppm) and thioether protons (δ 3.35 ppm) .

3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide Hydrochloride Structure: Fluorophenyl substitution and methylamide group. Applications: Used in agrochemical and pharmaceutical research for fluorinated compound development .

Biological Activity

N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide is an organic compound notable for its structural features and potential biological activities. This compound, characterized by an amine group attached to a phenyl ring and a propanamide moiety substituted with a chlorophenoxy group, has been the subject of various studies aimed at understanding its interactions with biological systems.

Structural Characteristics

The molecular formula of this compound is C₁₅H₁₄ClN₂O₂. Its structure allows for significant interactions with biological targets, primarily due to the presence of functional groups that can engage in hydrogen bonding and hydrophobic interactions.

| Structural Feature | Description |

|---|---|

| Amine Group | Facilitates hydrogen bonding with proteins and enzymes. |

| Chlorophenoxy Group | Engages with hydrophobic pockets in enzymes, potentially modulating their activity. |

| Propanamide Moiety | Provides stability and influences the overall reactivity of the compound. |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The amine group can form hydrogen bonds, which may alter the conformation and function of target proteins. The chlorophenoxy group is believed to interact with hydrophobic regions within enzymes, leading to either inhibition or modulation of enzymatic activity.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological activity across various assays, particularly in cancer research and enzyme inhibition studies.

Case Studies

- Cancer Cell Viability Assays : In high-throughput screening against non-small-cell lung cancer (NSCLC) cell lines, compounds similar to this compound demonstrated selective toxicity profiles. The compound's structural analogs were tested at concentrations around 2.5 μM, revealing varying degrees of cytotoxicity depending on structural modifications .

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, particularly in relation to metabolic pathways involving cytochrome P450 enzymes. The interaction with these enzymes suggests potential applications in drug metabolism and detoxification processes .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Key Structural Features | Biological Activity |

|---|---|---|

| N-(3-Aminophenyl)-3-(4-chlorophenoxy)propanamide | Similar amine and chlorophenoxy groups | Varies in binding affinity |

| N-(3-Amino-4-chlorophenyl)-3-(4-chlorophenoxy)propanamide | Contains an additional chlorine on the phenyl ring | Increased selectivity towards certain targets |

| 3-Aminopropionanilide | Lacks chlorophenoxy substitution | Different reactivity; less potent in enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-Aminophenyl)-2-(4-chlorophenoxy)propanamide, and how can purity be ensured during scale-up?

- Methodology : Synthesis typically involves coupling 3-aminophenylamine with 4-chlorophenoxypropanoic acid derivatives via amidation. Key steps include:

- Reagent selection : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate carboxylic acid groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .

- Scale-up challenges : Monitor exothermic reactions and optimize stoichiometry to minimize byproducts like unreacted amines or ester intermediates .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation :

- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amide NH at δ 8.2 ppm) and carbon backbone .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H] ~317.1 Da) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach :

- DFT calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., amine group reactivity) .

- Transition state analysis : Simulate reaction pathways for amide bond cleavage or chlorophenyl ring modifications .

- Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots for hydrolysis reactions) .

Q. What structural insights can X-ray crystallography provide for this compound, and how do intermolecular interactions influence its solid-state properties?

- Crystal structure : Monoclinic systems (space group ) show:

- Hydrogen bonding : N–H···O interactions between amide groups (bond length ~2.8–3.0 Å) stabilize molecular chains .

- Packing : van der Waals interactions between chlorophenyl groups contribute to thermal stability (melting point ~180–185°C) .

- Implications : Non-covalent interactions inform solubility and crystallization behavior for formulation studies .

Q. How do structural modifications of the 4-chlorophenoxy moiety affect biological activity in target validation studies?

- SAR strategies :

- Electron-withdrawing substituents : Replace chlorine with fluorine to enhance metabolic stability .

- Ring expansion : Substitute phenyl with pyridyl groups to improve binding affinity to kinase targets .

- Experimental validation : Use in vitro assays (e.g., enzyme inhibition IC) and molecular docking (AutoDock Vina) to prioritize analogs .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activity data for this compound?

- Potential causes :

- Impurity variability : Purity differences (e.g., 95% vs. 99%) due to synthesis protocols alter IC values .

- Assay conditions : pH-dependent solubility (e.g., DMSO stock precipitation in aqueous buffers) affects dose-response curves .

Q. Why do computational predictions of solubility conflict with experimental measurements?

- Factors :

- Force field limitations : Classical models (e.g., OPLS-AA) underestimate π-π stacking effects in chlorophenyl groups .

- Polymorphism : Crystallographic variations (e.g., amorphous vs. crystalline forms) alter dissolution rates .

- Resolution : Combine MD simulations with experimental DSC/XRD to map phase behavior .

Methodological Recommendations

- Synthetic protocols : Include inert atmosphere (N/Ar) to prevent oxidation of the aminophenyl group .

- Quality control : Use tandem LC-MS for batch-to-batch consistency .

- Data reporting : Disclose crystallographic parameters (CCDC deposition numbers) and computational settings (basis sets, solvation models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.